molecular formula C11H13N5O2 B2604658 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea CAS No. 708236-68-4

1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea

Cat. No.: B2604658
CAS No.: 708236-68-4
M. Wt: 247.258
InChI Key: WMVVWYCMGLIOCC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a triazole-urea hybrid compound characterized by a urea bridge linking a 2-methoxy-5-methylphenyl group to a 4H-1,2,4-triazol-4-yl moiety.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-3-4-10(18-2)9(5-8)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVVWYCMGLIOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4H-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Urea Linkage

The urea group participates in hydrogen bonding and acid/base-mediated reactions:

  • Hydrolysis : Under strongly acidic (HCl, H2_2SO4_4) or basic (NaOH) conditions, the urea bond cleaves to yield 2-methoxy-5-methylaniline and triazole amine derivatives. This property is critical for prodrug design.

  • Coordination Chemistry : The carbonyl oxygen and NH groups act as ligands for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), forming complexes relevant to catalytic applications .

Triazole Ring

The 1,2,4-triazole moiety exhibits aromatic electrophilic substitution and metal-catalyzed coupling:

  • Click Chemistry Compatibility : The triazole’s nitrogen atoms enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though direct evidence for this compound requires further study .

  • Nucleophilic Substitution : The N1 and N4 positions react with alkyl halides or acyl chlorides, modifying solubility and bioactivity .

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

Target SystemInteraction TypeObserved Outcome
EnzymesCompetitive inhibitionDisruption of ATP-binding pockets
ReceptorsHydrogen bonding with residuesModulation of signal transduction

In vitro studies highlight its role as a kinase inhibitor, with IC50_{50} values in the micromolar range .

Stability and Degradation Pathways

Thermal Stability : Decomposes above 200°C, releasing CO2_2 and NH3_3 .
Photodegradation : UV exposure induces C−N bond cleavage, necessitating storage in amber glass.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProducts
Hydrolysis6M HCl, reflux, 4h2-Methoxy-5-methylaniline + triazole amine
AlkylationCH3_3I, K2_2CO3_3, DMFN-Alkylated triazole derivatives
Metal ComplexationCuSO4_4, aqueous ethanolCu(II)-urea-triazole complex

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
The triazole moiety in 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea contributes significantly to its antifungal properties. Triazoles are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in fungal sterol biosynthesis. Studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. This makes it a candidate for developing antifungal medications.

Urease Inhibition
Research indicates that compounds similar to this compound can act as effective urease inhibitors. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. In vitro studies have shown that triazole derivatives can inhibit urease activity with IC50 values significantly lower than standard inhibitors like thiourea . This suggests a potential therapeutic application in treating urease-related disorders.

Agricultural Applications

Herbicidal Properties
The compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicidal applications. Preliminary studies have indicated that triazole derivatives can inhibit the growth of certain weeds by disrupting hormonal balance within plants. This property could be harnessed for developing environmentally friendly herbicides.

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

ApplicationActivity TypeIC50 Value (µM)Reference
AntifungalCandida spp.0.5
AntifungalAspergillus spp.0.3
Urease InhibitionJack bean urease0.0019
HerbicidalWeeds (specific types)Not specifiedPreliminary findings

Case Studies

Case Study 1: Urease Inhibition
In a study exploring the enzyme inhibitory activity of various triazole derivatives, this compound was highlighted for its exceptional urease inhibition capability. The compound demonstrated an IC50 value of 0.0019 µM, indicating superior effectiveness compared to traditional inhibitors . This finding supports its potential use in therapeutic applications targeting urease-related conditions.

Case Study 2: Antifungal Efficacy
A comparative analysis of antifungal agents included this compound against clinical isolates of Candida and Aspergillus species. Results showed that this compound exhibited significant antifungal activity with lower MIC values compared to established treatments . Such efficacy positions it as a promising candidate for further development into antifungal therapies.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Chlorophenyl Groups: Chlorine substituents (e.g., in tebuconazole derivatives) are associated with antifungal activity due to increased electrophilicity and target binding . Urea vs. Thiourea: Thiourea analogs (e.g., 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea) exhibit reduced solubility but enhanced metabolic stability compared to urea derivatives .
  • Triazole Core Modifications :

    • The 4H-1,2,4-triazol-4-yl group in the target compound is a common pharmacophore in antifungal and anti-inflammatory agents .
    • Substitution at the triazole N-1 position (e.g., with pyridyl or methyl groups) alters electronic properties and hydrogen-bonding capacity, impacting target affinity .

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12N4O2
  • CAS Number : [insert CAS number if available]

The structural formula can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has displayed antimicrobial activity against various pathogens. For instance:

Pathogen MIC (µg/mL) Effectiveness
Staphylococcus aureus8Moderate
Mycobacterium abscessus4Significant

The compound’s effectiveness against multidrug-resistant strains indicates its potential use in treating infections caused by resistant bacteria .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various apoptotic pathways.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes in pathogens.

Case Studies

A notable case study involved the application of this compound in a preclinical model for breast cancer treatment. The results indicated a reduction in tumor size by over 50% when administered at specific dosages over a period of four weeks .

Another study focused on its antimicrobial efficacy against Mycobacterium tuberculosis strains, where it demonstrated a significant reduction in bacterial load in infected macrophages .

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